molecular formula C17H23ClN2O2 B267002 N-[5-(butyrylamino)-2-chlorophenyl]cyclohexanecarboxamide

N-[5-(butyrylamino)-2-chlorophenyl]cyclohexanecarboxamide

Katalognummer B267002
Molekulargewicht: 322.8 g/mol
InChI-Schlüssel: JKSIVFNJQNWRPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(butyrylamino)-2-chlorophenyl]cyclohexanecarboxamide, also known as BAY 11-7082, is a synthetic small molecule that has been widely used in scientific research. It was first identified as an inhibitor of nuclear factor-kappaB (NF-κB) activation, which is a transcription factor that plays a critical role in regulating immune and inflammatory responses. Since then, BAY 11-7082 has been found to have a broad range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects.

Wirkmechanismus

N-[5-(butyrylamino)-2-chlorophenyl]cyclohexanecarboxamide 11-7082 has been reported to have multiple targets in addition to NF-κB, including the proteasome, histone deacetylases (HDACs), and kinases. It can also induce the formation of reactive oxygen species (ROS) and disrupt mitochondrial function, leading to apoptosis in cancer cells. The exact mechanism of action of this compound 11-7082 is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have anti-tumor effects in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. It can inhibit cell proliferation, induce apoptosis, and sensitize cancer cells to chemotherapy and radiotherapy. This compound 11-7082 also has anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has been used to treat inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, in animal models. This compound 11-7082 has also been shown to have anti-viral effects against human immunodeficiency virus (HIV), hepatitis B virus (HBV), and hepatitis C virus (HCV).

Vorteile Und Einschränkungen Für Laborexperimente

N-[5-(butyrylamino)-2-chlorophenyl]cyclohexanecarboxamide 11-7082 is a relatively stable and soluble compound that can be easily synthesized and stored. It has been extensively studied and validated as a tool compound for studying NF-κB signaling and other biological processes. However, this compound 11-7082 also has some limitations, such as its non-specificity and potential off-target effects. It can also induce oxidative stress and apoptosis in normal cells at high concentrations.

Zukünftige Richtungen

There are many potential future directions for the research of N-[5-(butyrylamino)-2-chlorophenyl]cyclohexanecarboxamide 11-7082. One direction is to investigate its efficacy and safety in preclinical and clinical trials for cancer treatment and inflammatory diseases. Another direction is to explore its potential as a therapeutic agent for viral infections, such as HIV and HBV. It is also important to further elucidate the mechanism of action of this compound 11-7082 and identify its specific targets and pathways. In addition, the development of more specific and potent inhibitors of NF-κB and other biological targets may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

Synthesemethoden

N-[5-(butyrylamino)-2-chlorophenyl]cyclohexanecarboxamide 11-7082 can be synthesized from 2-chloro-5-nitrobenzoic acid and cyclohexanecarboxylic acid through a series of chemical reactions, including nitration, reduction, amidation, and acylation. The final product is obtained as a white crystalline powder with a purity of over 99%.

Wissenschaftliche Forschungsanwendungen

N-[5-(butyrylamino)-2-chlorophenyl]cyclohexanecarboxamide 11-7082 has been widely used in scientific research as a tool compound to study the role of NF-κB in various biological processes. It has been shown to inhibit the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This leads to the suppression of NF-κB-dependent gene expression, which is involved in many cellular processes, such as inflammation, apoptosis, and cell proliferation.

Eigenschaften

Molekularformel

C17H23ClN2O2

Molekulargewicht

322.8 g/mol

IUPAC-Name

N-[5-(butanoylamino)-2-chlorophenyl]cyclohexanecarboxamide

InChI

InChI=1S/C17H23ClN2O2/c1-2-6-16(21)19-13-9-10-14(18)15(11-13)20-17(22)12-7-4-3-5-8-12/h9-12H,2-8H2,1H3,(H,19,21)(H,20,22)

InChI-Schlüssel

JKSIVFNJQNWRPU-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2CCCCC2

Kanonische SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.